

An In-depth Technical Guide on the Antifungal Spectrum of VT-1598 Tosylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VT-1598 tosylate

Cat. No.: B15576155

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

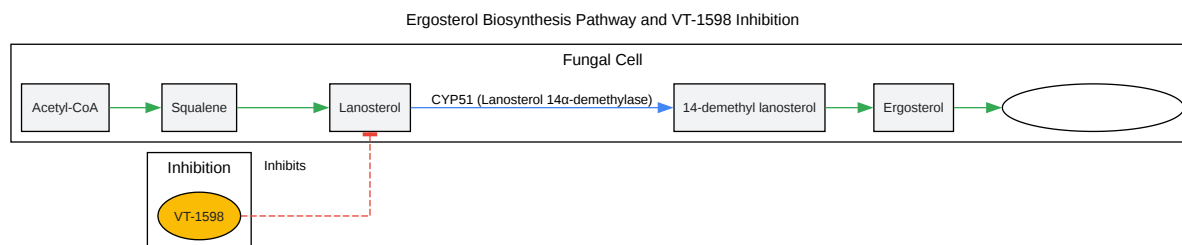
Abstract

VT-1598 is an investigational tetrazole-based antifungal agent designed for enhanced selectivity as an inhibitor of fungal cytochrome P450 sterol 14 α -demethylase (CYP51).[1][2][3][4] This targeted mechanism of action aims to reduce the potential for drug-drug interactions and off-target toxicities often associated with earlier generations of azole antifungals.[5][6] Preclinical data from a range of in vitro and in vivo studies have demonstrated that VT-1598 possesses a broad spectrum of activity against a variety of clinically significant fungal pathogens. This includes yeasts, molds, and endemic fungi, positioning it as a promising candidate for the treatment of invasive fungal infections.[1][5] This document provides a comprehensive overview of the antifungal activity of VT-1598, detailing its mechanism of action, in vitro potency, and in vivo efficacy, supported by experimental methodologies and data presented in a structured format.

Mechanism of Action

VT-1598 exerts its antifungal effect by specifically inhibiting the fungal CYP51 enzyme, a critical component of the ergosterol biosynthesis pathway.[3][7] Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.[7] By blocking CYP51, VT-1598 prevents the 14 α -demethylation of lanosterol, a precursor to ergosterol.[7] This disruption leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately resulting in the cessation of fungal growth and cell death. The rational design of VT-1598,

which includes the substitution of a triazole with a tetrazole moiety, confers a high degree of selectivity for the fungal CYP51 enzyme over human CYP450 enzymes, suggesting a favorable safety profile with a reduced risk of clinically significant drug interactions.[1][3]



[Click to download full resolution via product page](#)

Diagram 1: Mechanism of Action of VT-1598.

In Vitro Antifungal Activity

The in vitro activity of VT-1598 has been evaluated against a broad range of fungal isolates, including those with reduced susceptibility to other antifungal agents.[1] Standardized broth microdilution methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI), were predominantly used to determine the minimum inhibitory concentrations (MICs).[1][8]

Data Summary

The following tables summarize the in vitro susceptibility data for VT-1598 against various fungal species.

Table 1: In Vitro Activity of VT-1598 against Candida Species

Species	Number of Isolates	VT-1598 MIC Range (µg/mL)	VT-1598 MIC50 (µg/mL)	VT-1598 MIC90 (µg/mL)	Fluconazole MIC (µg/mL) for Resistant Isolates	Reference
Candida albicans	Not Specified	Potent Activity	0.125	Not Specified	≥4	[9]
Candida auris	100	0.03 - 8	0.25	1	Not Specified	[6][10]
Candida species	Not Specified	Maintained Activity	Not Specified	Not Specified	Not Specified	[1]

Table 2: In Vitro Activity of VT-1598 against Cryptococcus and Endemic Fungi

Species	Number of Isolates	VT-1598 MIC (µg/mL)	Fluconazole MIC (µg/mL)	Reference
Cryptococcus neoformans H99	1	Not Specified	Not Specified	[11]
Coccidioides posadasii	1	1	16	[2]
Coccidioides immitis	1	0.5	16	[2]
Blastomyces species	Clinical Isolates	Active	Not Specified	[1]
Histoplasma species	Clinical Isolates	Active	Not Specified	[1]

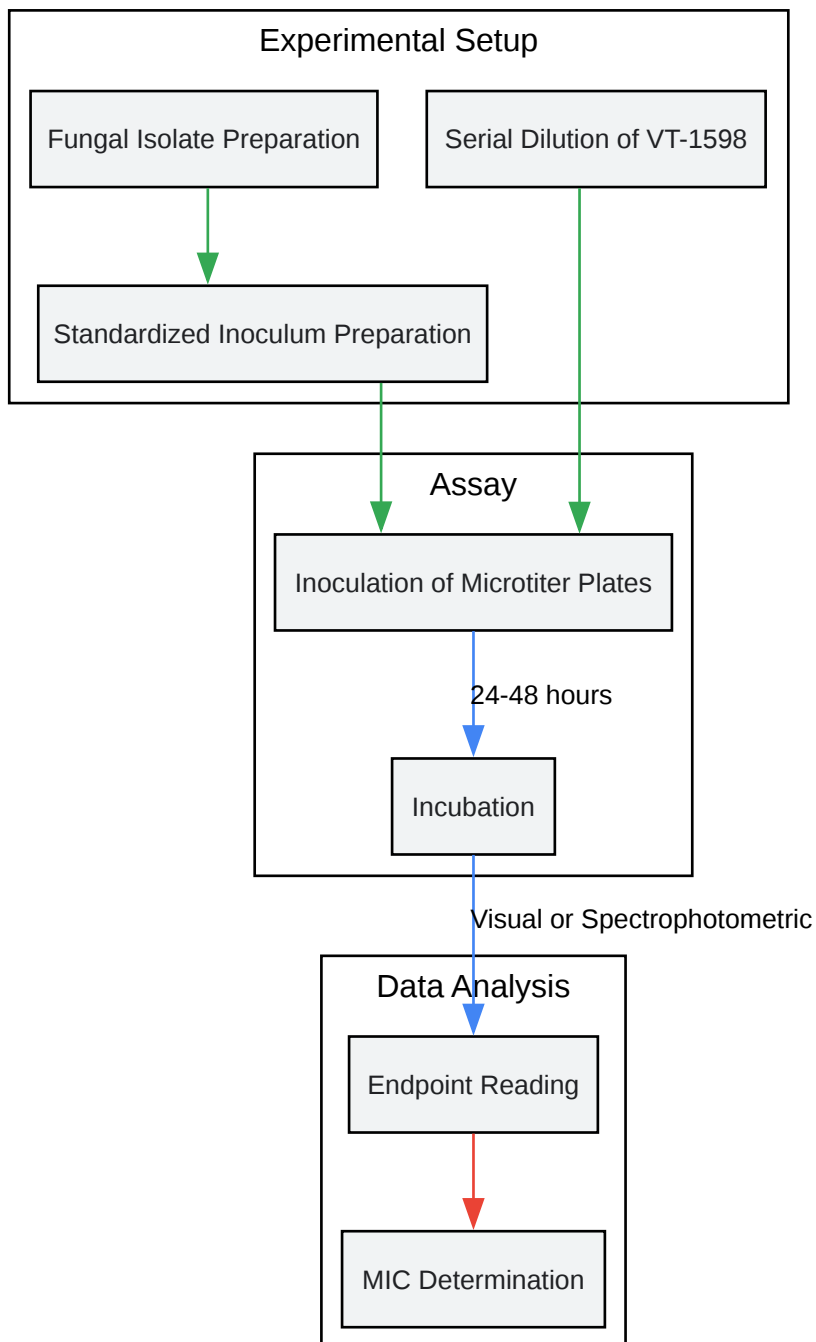
Table 3: In Vitro Activity of VT-1598 against Molds

Species	Number of Isolates	VT-1598 MIC (µg/mL)	Reference
Aspergillus fumigatus	2	0.25 and 1.0	[9][12]
Aspergillus species	Clinical Isolates	Active	[1]
Rhizopus arrhizus	Clinical Isolates	Active	[1]

Experimental Protocols

Antifungal Susceptibility Testing: The in vitro activity of VT-1598 was determined using broth microdilution methods according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][8] For yeasts, testing was performed as described in CLSI document M27. For molds, the methodologies followed the CLSI M38 document. The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of growth compared to the drug-free control. For the testing against *Candida auris*, the endpoint was determined after 24 hours of incubation as a 50% reduction in turbidity compared to the growth control.[6]

General Workflow for In Vitro Susceptibility Testing



[Click to download full resolution via product page](#)

Diagram 2: In Vitro Susceptibility Workflow.

In Vivo Efficacy

The in vivo efficacy of VT-1598 has been demonstrated in several murine models of invasive fungal infections, showing dose-dependent activity and significant improvements in survival and fungal burden reduction.^{[6][9][13]}

Data Summary

Table 4: In Vivo Efficacy of VT-1598 in Murine Models

Fungal Infection Model	Fungal Species	VT-1598 Dosing Regimen (mg/kg, route)	Outcome	Reference
CNS Coccidioidomycosis	C. posadasii & C. immitis	4, 8, 20 (oral, once daily)	Significant reduction in brain fungal burden and prolonged survival.	[2][13]
Invasive Aspergillosis	A. fumigatus	10, 20, 40 (oral, once or twice daily)	Dose-dependent reduction in kidney and lung fungal burden; 100% survival at 20 and 40 mg/kg.	[9][12]
Invasive Candidiasis	C. auris	5, 15, 50 (oral, once daily)	Dose-dependent reduction in kidney and brain fungal burden; significant improvement in survival.	[6][10]
Cryptococcal Meningitis	C. neoformans	Mid and high doses (oral)	Reduction in brain fungal burden to below baseline levels; no mortality in treated animals.	[11]
Mucosal Candidiasis	C. albicans (fluconazole-resistant)	Not Specified	Significant efficacy, with undetectable tongue fungal burden after a washout period.	[9]

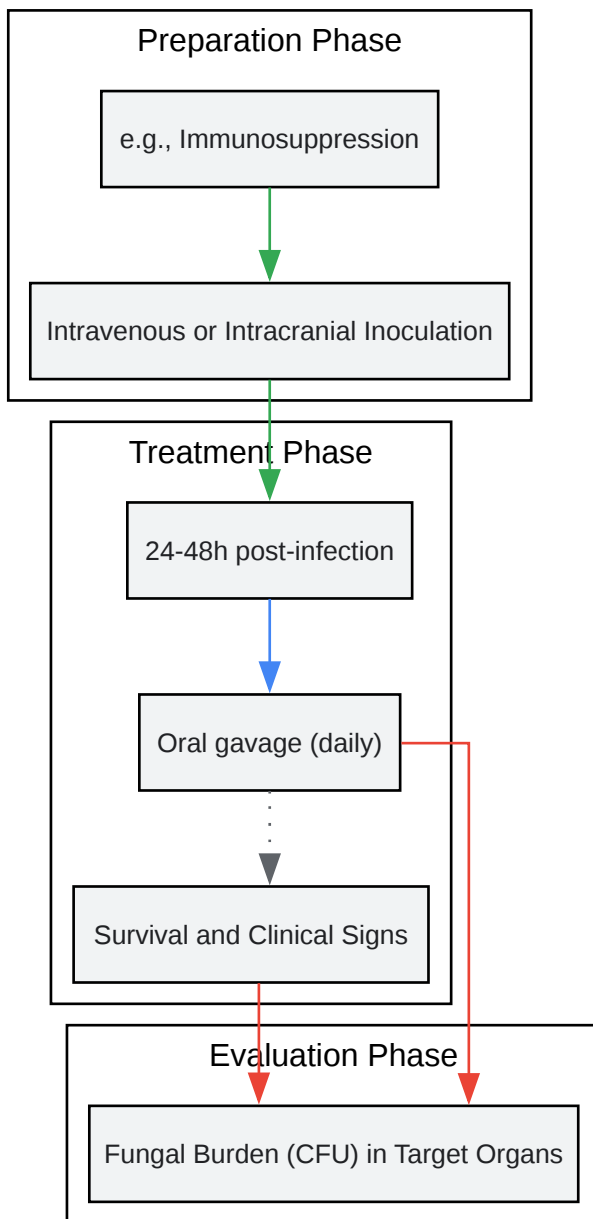
Experimental Protocols

Murine Model of CNS Coccidioidomycosis: Infection was established via intracranial inoculation of *Coccidioides posadasii* or *Coccidioides immitis*.^{[13][14]} Oral therapy with VT-1598 commenced 48 hours post-inoculation and continued for 7 days for fungal burden studies and 14 days for survival studies.^{[9][13]} Fungal burden in the brain was assessed by colony-forming unit (CFU) counts.^[14]

Murine Model of Invasive Aspergillosis: Neutropenic mice were used in a disseminated invasive aspergillosis model.^[12] Treatment with VT-1598 was administered orally. Efficacy was evaluated by determining the fungal burden in the kidneys and lungs, as well as by monitoring survival.^{[9][12]}

Murine Model of Invasive Candidiasis (*C. auris*): Neutropenic mice were infected intravenously with *Candida auris*.^[6] Oral treatment with VT-1598 began 24 hours post-inoculation and continued for 7 days. Endpoints included survival and fungal burden in the kidneys and brain.^[6]

General Workflow for In Vivo Efficacy Studies



[Click to download full resolution via product page](#)

Diagram 3: In Vivo Efficacy Workflow.

Clinical Development

VT-1598 has completed a first-in-human, Phase 1 clinical study to evaluate its safety and pharmacokinetics.[4][15] The results from this single ascending dose study in healthy adult subjects support its further clinical development.[4] VT-1598 has received Qualified Infectious

Disease Product (QIDP), Fast Track, and Orphan Drug designations from the U.S. Food and Drug Administration for the treatment of coccidioidomycosis.[16] It is also being investigated for the treatment of other invasive fungal infections, including cryptococcal meningitis.[16]

Conclusion

VT-1598 is a promising, broad-spectrum antifungal agent with a highly selective mechanism of action. Its potent in vitro activity against a wide range of clinically relevant fungi, including resistant strains, and its demonstrated efficacy in various animal models of invasive mycoses, underscore its potential as a valuable new therapeutic option. The favorable safety and pharmacokinetic profile observed in early clinical trials further supports its continued development for the treatment of serious and life-threatening fungal infections. Further studies are warranted to fully elucidate the clinical utility of VT-1598.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against *Candida auris* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. The novel fungal CYP51 inhibitor VT-1598 is efficacious alone and in combination with liposomal amphotericin B in a murine model of cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by *Coccidioides posadasii* and *Coccidioides immitis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. fda.gov [fda.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Antifungal Spectrum of VT-1598 Tosylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576155#vt-1598-tosylate-spectrum-of-antifungal-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com